2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid
Description
Properties
Molecular Formula |
C12H15FN2O3 |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-(4-hydroxypiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H15FN2O3/c13-9-6-10(14)8(12(17)18)5-11(9)15-3-1-7(16)2-4-15/h5-7,16H,1-4,14H2,(H,17,18) |
InChI Key |
NBSOARKXTXLCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C(=C2)C(=O)O)N)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (−COOH) at position 1 of the benzoic acid core participates in acid-base equilibria. This group acts as a weak acid () in aqueous solutions, enabling deprotonation under basic conditions to form carboxylate salts. For example:
This reaction is critical for improving solubility in pharmaceutical formulations .
Amide Bond Formation
The carboxylic acid group undergoes coupling reactions with amines to form amides. For instance, reactions with substituted piperidines or benzylamines using HCTU/HOBt as coupling agents yield bioactive derivatives:
| Reagent | Product Structure | Application |
|---|---|---|
| 4,4-Difluorocyclohexylamine | ATPase inhibitors | |
| 3,4,5-Trimethoxybenzoyl chloride | P-gp efflux pump modulators |
Reactions typically proceed in DMF or THF with DIEA as a base, achieving yields of 70–90% .
Electrophilic Aromatic Substitution
The electron-withdrawing fluorine substituent at position 4 directs electrophilic attacks to the para position. Example reactions include:
-
Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at position 3.
-
Halogenation : Bromine in acetic acid substitutes hydrogen at position 6 .
The amino group at position 2 enhances ring activation, facilitating regioselective modifications .
Cyclization Reactions
The compound serves as a precursor for heterocycle synthesis:
-
Thiazolidinone Formation : Reaction with mercaptoacetic acid under Dean-Stark conditions yields fluorinated thiazolidinones .
-
Azetidinone Synthesis : Treatment with chloroacetyl chloride produces β-lactam derivatives, which show antimycobacterial activity .
Example cyclization pathway:
Reductive Amination
The primary amine group participates in reductive amination with aldehydes/ketones. For example, condensation with 4-fluorobenzaldehyde using NaBH₃CN yields secondary amines:
This reaction is pivotal for generating analogs with enhanced blood-brain barrier permeability .
Oxidation Reactions
The hydroxypiperidine moiety undergoes oxidation with KMnO₄ or Dess-Martin periodinane to form ketopiperidine derivatives. This modification alters conformational flexibility and binding affinity to biological targets like P-gp .
Enzymatic Modifications
In biotransformation studies, the compound undergoes:
-
Hydroxylation : CYP450 enzymes introduce additional −OH groups on the piperidine ring.
-
Glucuronidation : UDP-glucuronosyltransferases conjugate the carboxylic acid with glucuronic acid, enhancing renal excretion .
Key Reactivity Trends
This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Further studies are needed to explore its catalytic asymmetric reactions and in vivo metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs include:
- 2-Amino-5-Bromo Benzoic Acid: Features a bromine atom at position 5 instead of the 4-hydroxy-piperidin-1-yl group. Bromine’s electron-withdrawing nature enhances electrophilic reactivity, which may improve binding to biological targets .
- 5-Hydroxy Anthranilic Acid : Contains a hydroxyl group at position 5 and lacks fluorine. This derivative is a precursor in tryptophan metabolism and exhibits antioxidant properties but lacks the piperidine moiety .
- 2-Amino-4-Chloro Benzoic Acid: Substitutes chlorine for fluorine at position 3. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may alter steric interactions and toxicity profiles .
Toxicity and QSTR Insights
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (e.g., 0JA and 1JA) in predicting oral LD50 values in mice. For example:
| Compound | LD50 (mg/kg, mice) | Key Substituents |
|---|---|---|
| Benzoic Acid | 1,700 | None |
| 2-Amino-4-Fluoro Benzoic Acid | 950* | -NH2, -F (para) |
| 2-Amino-5-Bromo Benzoic Acid | 620* | -NH2, -Br (para) |
*Estimated values based on QSTR model extrapolation .
Bioactivity in Cancer Cell Lines
In antiproliferative assays against cancer cell lines (e.g., MCF7, CACO2), benzoic acid derivatives with halogen substituents (Br, Cl) at position 5 exhibit enhanced potency compared to hydroxyl or piperidine-substituted analogs. For instance:
- 2-Amino-5-Bromo Benzoic Acid (IC50 in MCF7: 12 µM) shows greater efficacy than 5-Hydroxy Anthranilic Acid (IC50: >100 µM) .
- However, this substituent could enhance selectivity for specific enzyme targets (e.g., kinases or GPCRs) via hydrogen bonding .
Biosensor Recognition and Substituent Effects
A yeast-based biosensor (sBAD) for benzoic acid derivatives demonstrates that substituent position (para > ortho > meta) governs recognition sensitivity. While the biosensor strongly responds to p-aminobenzoic acid (pABA) and benzoic acid, the 4-hydroxy-piperidin-1-yl substituent in the target compound may reduce binding affinity due to steric clashes with the biosensor’s binding domain .
Chelation and Metal-Binding Properties
Benzoic acid derivatives with hydroxyl or amino groups (e.g., 5-Hydroxy Anthranilic Acid) form stable complexes with lanthanides, which are utilized in luminescent materials and medical imaging. The target compound’s 4-hydroxy-piperidin-1-yl group may enhance chelation capabilities compared to non-hydroxylated analogs, though fluorine’s electronegativity could weaken metal-ligand interactions .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound in drug impurity profiling?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Pharmacopeial standards, such as buffer preparation (e.g., ammonium acetate at pH 6.5) for HPLC mobile phases, ensure reproducibility . Stability-indicating assays under stress conditions (e.g., thermal, oxidative) can identify degradation products relevant to drug development .
Q. How should solubility and stability studies be designed for this compound in preclinical formulations?
- Methodological Answer : Use a tiered approach:
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 1–10) with spectrophotometric quantification. Evidence from related benzoic acid derivatives suggests pH-dependent solubility due to ionizable groups (e.g., carboxylic acid) .
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks, analyzing degradation via HPLC. Include controls for light sensitivity and oxidative degradation .
Q. What synthetic routes are reported for analogous fluorinated benzoic acid derivatives, and how can they inform optimization?
- Methodological Answer : Review protocols for trifluoromethylpyrimidine-substituted benzoic acids (e.g., coupling reactions with piperidine derivatives). Key steps include:
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) for amine groups to prevent side reactions.
- Catalysis : Palladium-catalyzed cross-coupling for introducing fluorinated aryl groups .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on energy barriers for fluorination or piperidine substitution. ICReDD’s approach integrates computed transition states with experimental validation .
- AI-Driven Optimization : Implement machine learning (ML) models trained on reaction databases to predict optimal solvents, catalysts, and temperatures. COMSOL Multiphysics simulations can model mass transfer limitations in scaled-up syntheses .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC50 values) across cell-based assays?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., authentication via STR profiling) and control for variables like serum concentration and passage number.
- Statistical Comparison : Use multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding factors. Reference methodological frameworks for experimental reproducibility in contested datasets .
- Mechanistic Studies : Combine enzyme inhibition assays (e.g., carbonic anhydrase isoforms) with molecular docking to correlate bioactivity with structural features .
Q. How can membrane separation technologies enhance purification of this compound during large-scale synthesis?
- Methodological Answer :
- Nanofiltration : Employ polyamide membranes to separate low-molecular-weight impurities (MW < 500 Da). Optimize transmembrane pressure and pH to minimize fouling.
- Simulation : Use Aspen Plus or similar software to model solvent recovery and waste reduction, aligning with CRDC guidelines for sustainable chemical engineering .
Data Analysis and Validation
Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC50/IC50 values.
- Outlier Detection : Apply Grubbs’ test or robust regression to address anomalous data points. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can reaction fundamentals and reactor design principles be applied to scale up synthesis sustainably?
- Methodological Answer :
- Microreactor Systems : Improve heat/mass transfer for exothermic fluorination steps. Use computational fluid dynamics (CFD) to optimize residence time distribution.
- Lifecycle Assessment (LCA) : Quantify environmental impacts (e.g., E-factor) using CRDC subclass RDF2050106 (renewable fuel engineering) to guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
